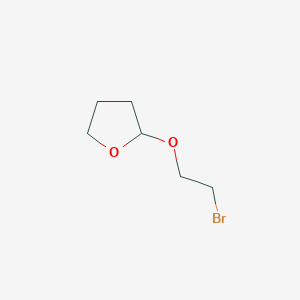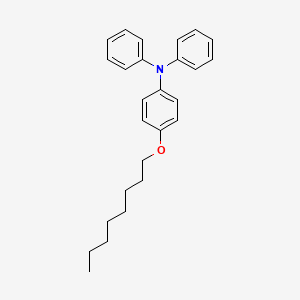
N-(Phenylsulfonyl)serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylsulfonyl)serine is an organic compound with the molecular formula C9H11NO5S It is a derivative of propanoic acid, featuring a hydroxy group, a phenylsulfonyl group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylsulfonyl)serine typically involves the reaction of 3-hydroxypropanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylsulfonyl)serine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-oxo-2-[(phenylsulfonyl)amino]propanoic acid.
Reduction: Formation of 3-hydroxy-2-[(phenylsulfanyl)amino]propanoic acid.
Substitution: Formation of N-alkylated derivatives of this compound.
Applications De Recherche Scientifique
N-(Phenylsulfonyl)serine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Phenylsulfonyl)serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-[(methylsulfonyl)amino]propanoic acid
- 3-Hydroxy-2-[(ethylsulfonyl)amino]propanoic acid
- 3-Hydroxy-2-[(propylsulfonyl)amino]propanoic acid
Uniqueness
N-(Phenylsulfonyl)serine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs with alkylsulfonyl groups, the phenylsulfonyl derivative exhibits enhanced stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11NO5S |
|---|---|
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
2-(benzenesulfonamido)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO5S/c11-6-8(9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13) |
Clé InChI |
WQVIJBXPLXLSCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,5-Dimethyl-3-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B8657201.png)
![4-[(Methylsulfanyl)methoxy]benzene-1,2-diamine](/img/structure/B8657205.png)





